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Compound of Interest

Compound Name: (R)-(+)-propylene oxide

Cat. No.: B056398 Get Quote

Audience: Researchers, scientists, and drug development professionals.

(R)-(+)-Propylene oxide is a valuable and versatile chiral building block in the synthesis of

enantiomerically pure pharmaceuticals. Its strained three-membered epoxide ring makes it

susceptible to nucleophilic attack, allowing for the introduction of a stereocenter with a defined

configuration. This characteristic is crucial in the development of chiral drugs, where often only

one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even

cause adverse effects.[1] This document provides detailed application notes and protocols for

the use of (R)-(+)-propylene oxide in the synthesis of key chiral pharmaceuticals.

Physicochemical Properties of (R)-(+)-Propylene Oxide
A thorough understanding of the physical and chemical properties of (R)-(+)-propylene oxide
is essential for its safe and effective use in synthesis.
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Property Value Reference

CAS Number 15448-47-2

Molecular Formula C₃H₆O

Molecular Weight 58.08 g/mol

Appearance Colorless, volatile liquid [2]

Boiling Point 33-34 °C

Density 0.829 g/mL at 20 °C

Refractive Index n20/D 1.366

Optical Activity [α]20/D +14°, neat

Purity ≥98%, ≥95% e.e. [3]

Application in the Synthesis of Linezolid
Linezolid is an oxazolidinone antibiotic used for the treatment of serious infections caused by

Gram-positive bacteria. The synthesis of Linezolid often utilizes a chiral C3 synthon derived

from (R)-(+)-propylene oxide to establish the correct stereochemistry at the C5 position of the

oxazolidinone ring, which is crucial for its antibacterial activity.

Synthetic Workflow for Linezolid Synthesis
The following diagram illustrates a common synthetic route to Linezolid starting from (R)-(+)-
propylene oxide.

(R)-(+)-Propylene Oxide (R)-3-chloro-1,2-propanediolHCl (R)-EpichlorohydrinNaOH

(R)-N-[3-Chloro-2-hydroxypropyl]-3-fluoro-4-morpholinylaniline

Coupling

3-Fluoro-4-morpholinylaniline

(R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one

Carbonylating Agent
(e.g., CDI) Linezolid Intermediate (Azide)NaN3 LinezolidReduction & Acetylation
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Caption: Synthetic pathway for Linezolid from (R)-(+)-propylene oxide.

Experimental Protocol: Synthesis of (R)-Epichlorohydrin
from (R)-(+)-Propylene Oxide
This protocol outlines the conversion of (R)-(+)-propylene oxide to (R)-epichlorohydrin, a key

intermediate in Linezolid synthesis.

Materials:

(R)-(+)-Propylene oxide

Concentrated Hydrochloric Acid (HCl)

Sodium Hydroxide (NaOH)

Diethyl ether

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Ring Opening: To a cooled solution of (R)-(+)-propylene oxide in diethyl ether, slowly add

concentrated hydrochloric acid while maintaining the temperature below 10 °C. Stir the

reaction mixture for 2-4 hours.

Work-up: After the reaction is complete, neutralize the mixture with a saturated solution of

sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with diethyl

ether.

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure to obtain crude (R)-3-chloro-1,2-

propanediol.

Epoxidation: Dissolve the crude diol in a suitable solvent and add powdered sodium

hydroxide. Heat the mixture to effect the ring closure to (R)-epichlorohydrin.
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Purification: The resulting (R)-epichlorohydrin can be purified by distillation under reduced

pressure.

Quantitative Data for Linezolid Synthesis Steps (Illustrative)

Step Product Yield (%)
Enantiomeric
Excess (%)

Ring opening of (R)-

propylene oxide

(R)-3-chloro-1,2-

propanediol
90-95 >99

Epoxidation (R)-Epichlorohydrin 85-90 >99

Coupling with aniline

derivative

(R)-N-[3-Chloro-2-

hydroxypropyl]-...
80-85 >99

Oxazolidinone

formation

(R)-5-

(Chloromethyl)-...
85-90 >99

Conversion to

Linezolid
Linezolid

70-80 (over several

steps)
>99.5

Note: Yields and enantiomeric excess are dependent on specific reaction conditions and

should be optimized.

Application in the Synthesis of Tenofovir
Alafenamide
Tenofovir alafenamide is an antiretroviral medication used to treat chronic hepatitis B and

HIV/AIDS. The synthesis involves the use of (R)-propylene carbonate, which can be

synthesized from (R)-(+)-propylene oxide, to introduce the chiral phosphonamidate moiety.[1]

[4]

Synthetic Workflow for Tenofovir Alafenamide Synthesis
The diagram below outlines the key steps in the synthesis of Tenofovir Alafenamide where (R)-

propylene carbonate is a key chiral precursor.
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(R)-(+)-Propylene Oxide (R)-Propylene CarbonateCO2, Catalyst

(R)-9-[2-(Hydroxy)propyl]adenine
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Caption: Synthesis of Tenofovir Alafenamide highlighting the role of (R)-propylene carbonate.

Experimental Protocol: Synthesis of (R)-Propylene
Carbonate from (R)-(+)-Propylene Oxide
This protocol describes the synthesis of (R)-propylene carbonate, a key intermediate for

Tenofovir Alafenamide.

Materials:

(R)-(+)-Propylene oxide

Carbon Dioxide (CO₂)

A suitable catalyst (e.g., a chiral salen complex or a simple base like potassium carbonate)

A high-pressure reactor

Procedure:
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Catalyst Preparation: Prepare or procure the chosen catalyst for the cycloaddition reaction.

Reaction Setup: In a high-pressure reactor, charge the (R)-(+)-propylene oxide and the

catalyst.

Carbonation: Pressurize the reactor with carbon dioxide to the desired pressure (typically 1-

10 atm).

Reaction: Heat the mixture to the optimal temperature and stir for the required reaction time

until the conversion of propylene oxide is complete.

Purification: After cooling and depressurizing the reactor, the resulting (R)-propylene

carbonate can be purified by vacuum distillation.

Quantitative Data for Tenofovir Alafenamide Synthesis (Illustrative)

Step Product Yield (%)
Diastereomeric
Excess (%)

Carbonation of (R)-

propylene oxide

(R)-Propylene

Carbonate
>95

>99 (retention of

stereochemistry)

Coupling with Adenine

(R)-9-[2-

(Hydroxy)propyl]adeni

ne

85-90 >99

Phosphonamidate

Formation
Tenofovir Alafenamide 75-85 >98

Note: Yields and diastereomeric excess are highly dependent on the specific reagents and

conditions used and require optimization.

Safety and Handling of (R)-(+)-Propylene Oxide
(R)-(+)-Propylene oxide is a highly flammable, volatile, and toxic substance. It is classified as

a carcinogen and mutagen. Therefore, strict safety precautions must be followed.
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Handling: Always handle (R)-(+)-propylene oxide in a well-ventilated fume hood. Use

personal protective equipment (PPE), including chemical-resistant gloves, safety goggles,

and a lab coat.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

heat, sparks, and open flames. It is a flammable liquid.

Disposal: Dispose of waste according to local, state, and federal regulations.

By following these guidelines and protocols, researchers can safely and effectively utilize (R)-
(+)-propylene oxide as a key chiral building block in the synthesis of complex and life-saving

pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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